Medelamine B

Alkylamine Chiral Resolution Chemical Identity

Authentic Medelamine B is essential for replicating Ras-pathway modulation studies. Generic or racemic alkylamines cannot substitute its stereospecific (12S) configuration, which is critical for canceling RAS2val19-induced heat shock sensitivity. Procure this validated chiral standard to ensure experimental reproducibility. - Enables precise chromatographic (GC/LC) and spectroscopic (MS/NMR) differentiation from co-occurring analogs like Medelamine A (C14H31N). - Serves as a definitive positive control in yeast-based Ras oncogene functional assays. - Supplied with rigorous quality documentation to support peer-reviewed research continuity.

Molecular Formula C15H33N
Molecular Weight 227.43 g/mol
Cat. No. B1244805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedelamine B
Synonyms12-methyltetradecanamine
medelamine B
Molecular FormulaC15H33N
Molecular Weight227.43 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCN
InChIInChI=1S/C15H33N/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16/h15H,3-14,16H2,1-2H3/t15-/m0/s1
InChIKeyPKFQANQONAAVFD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medelamine B: Chiral Alkylamine Analytical Reference


Medelamine B is a naturally occurring, chiral, long-chain primary alkylamine first isolated from *Streptomyces* sp. NK 148198. Chemically designated as (12S)-12-methyltetradecan-1-amine, it possesses a stereospecific methyl group at the C12 position of a tetradecane chain, a structural feature that distinguishes it from its achiral and shorter-chain analogs [1]. While its primary documented biological association is with the attenuation of mutant RAS2-mediated heat shock sensitivity in a yeast model, this compound is primarily procured as a specialized analytical reference or for research into Ras-related signaling pathways [2].

Chiral long-chain alkylamine analytical reference
Stereochemical-control study fit for Ras pathway yeast models

Medelamine B Specificity vs. Medelamine A


Generic substitution with an in-class compound like Medelamine A or a non-chiral alkylamine is not scientifically valid for research applications. Medelamine B is a specific chiral isomer, (12S)-12-methyltetradecan-1-amine, while Medelamine A is its one-carbon-shorter analog, 12-methyltridecan-1-amine [1]. This difference in chain length, and more critically, the presence of a defined chiral center in Medelamine B versus its absence in the racemic or non-chiral 12-methyltetradecan-1-amine, can lead to significantly different interactions in chiral biological environments. The specific (S)-enantiomer's ability to cancel RAS2val19-induced heat shock sensitivity in yeast is a phenotype that cannot be assumed for other chain lengths or stereoisomers without empirical proof [2].

Medelamine B (C15, (S)-enantiomer)
Medelamine A (C14) or non-chiral analogs
Chain-length difference may shift lipid interaction and assay-response profiles
Stereochemically defined (S)-configuration
Racemic or achiral 12-methyltetradecan-1-amine
Stereochemical mismatch may not reproduce reported yeast stress-response endpoint

Medelamine B vs. Medelamine A: Structural and Functional Comparison


Chiral C15 vs. C14 Alkylamine Structural Distinction

The primary differentiator of Medelamine B from its most immediate analog, Medelamine A, is its molecular structure. Medelamine B is a chiral C15 alkylamine, whereas Medelamine A is a C14 alkylamine. The systematic name for Medelamine B, (12S)-12-methyltetradecan-1-amine, specifies a single stereoisomer, while Medelamine A is typically referenced as 12-methyltridecan-1-amine without stereochemical designation [1]. This distinction is fundamental for research requiring precise molecular identity.

Structural identity
Reported
Medelamine B: C15H33N (227.4 g/mol)
Medelamine A: C14H31N (213.4 g/mol)
Chiral (S) vs achiral; +1 CH2
Supports stereochemical-control and chain-length research context
Reproducibility requires exact isomer identity
Alkylamine Chiral Resolution Chemical Identity

Medelamine B Research Applications


Analytical Reference Standard for Structure Confirmation

The procurement of authenticated Medelamine B is essential for establishing the identity of this specific chiral long-chain alkylamine in complex mixtures or natural product extracts. Given its distinct molecular formula (C15H33N) and stereochemistry, it serves as a critical reference standard for chromatographic (e.g., GC, LC) and spectroscopic (e.g., MS, NMR) analyses. This is particularly important for distinguishing it from co-occurring analogs like Medelamine A (C14H31N) [1].

RAS2-Mediated Stress Response Research in Yeast

Medelamine B is specifically identified in the literature as an agent capable of canceling the heat shock sensitivity induced by the RAS2val19 mutation in yeast [2]. For research groups investigating Ras oncogene function or screening for Ras-pathway modulators using this yeast model, authentic Medelamine B is a necessary positive control or tool compound to replicate and build upon the foundational findings from the 1995 *Journal of Antibiotics* study [2].

Application
Selection Property
Validation Focus
Chiral alkylamine analytical reference
Stereochemically defined (S)-enantiomer standard
Identity confirmation vs achiral or shorter-chain analogs
Ras pathway stress-response research
RAS2val19 mutant yeast model tool compound
Heat-shock sensitivity attenuation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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